1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride
Overview
Description
1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as BRL37344 and is a selective β3-adrenoceptor agonist.
Scientific Research Applications
1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride has a variety of scientific research applications. It has been shown to be a potent and selective β3-adrenoceptor agonist, which makes it useful in studying the physiological effects of β3-adrenoceptor activation. It has also been used in studies investigating the role of β3-adrenoceptors in thermogenesis, lipid metabolism, and insulin sensitivity.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride involves activation of the β3-adrenoceptor. Activation of this receptor leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the observed physiological effects.
Biochemical and Physiological Effects
Activation of the β3-adrenoceptor by 1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase lipolysis in adipose tissue, which could potentially be useful in treating obesity. It has also been shown to increase thermogenesis, which could be useful in treating metabolic disorders. Additionally, it has been shown to improve insulin sensitivity, which could be useful in treating type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride in lab experiments is its selectivity for the β3-adrenoceptor. This allows for more specific investigation of the physiological effects of β3-adrenoceptor activation. However, one limitation of using this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride. One area of interest is investigating its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Additionally, further investigation of its effects on thermogenesis and lipid metabolism could lead to new insights into these physiological processes. Finally, the development of more soluble analogs of this compound could make it easier to work with in lab experiments and could potentially lead to new therapeutic applications.
properties
IUPAC Name |
1-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-4-18-13-10(8-15-7-9(2)16)5-11(14)6-12(13)17-3;/h5-6,9,15-16H,4,7-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMDHXCUNYRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC(C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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